2-Amino-5-bromo-4-methoxypyrimidine

Organic Synthesis Halogenation Process Chemistry

This is a strategic procurement choice for cross-coupling and electronic tuning. Its unique C2-amino/C4-methoxy/C5-bromo pattern ensures distinct reactivity vs. simpler analogs. Procure this 98% pure solid for reproducible diversification in antiviral (flavivirus) and kinase research. Ambient shipping. Store at 2-8°C.

Molecular Formula C5H6BrN3O
Molecular Weight 204.027
CAS No. 36082-45-8
Cat. No. B581935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-methoxypyrimidine
CAS36082-45-8
Molecular FormulaC5H6BrN3O
Molecular Weight204.027
Structural Identifiers
SMILESCOC1=NC(=NC=C1Br)N
InChIInChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
InChIKeyYGRROWNSCFWHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-4-methoxypyrimidine (CAS 36082-45-8) Procurement Overview: A Differentiated Pyrimidine Building Block


2-Amino-5-bromo-4-methoxypyrimidine (CAS 36082-45-8) is a halogenated heterocyclic building block belonging to the pyrimidine class, with the molecular formula C5H6BrN3O and a molecular weight of 204.02 g/mol . It is a solid with a reported melting point of 118 °C, a boiling point of 364.8 °C at 760 mmHg, and a calculated topological polar surface area of 61 Ų . The compound's core differentiation stems from its specific substitution pattern: a C2-amino group, a C5-bromine atom, and a C4-methoxy group . This precise arrangement of electron-donating (amino, methoxy) and electron-withdrawing (bromo) functionalities on the pyrimidine scaffold imparts a unique reactivity profile for cross-coupling and derivatization, distinguishing it from other positional isomers or simpler pyrimidine analogs.

Why Generic Substitution of 2-Amino-5-bromo-4-methoxypyrimidine Fails: A Case for Precision Building Blocks


Simple substitution with other aminopyrimidines or bromopyrimidines is not chemically equivalent due to the compound's synergistic electronic and steric profile. The combined influence of the C4-methoxy and C2-amino groups strongly activates the pyrimidine ring, making the C5 position uniquely electron-rich and susceptible to electrophilic attack, while the C5-bromine provides an orthogonal handle for palladium-catalyzed cross-coupling reactions . This is fundamentally different from analogs like 5-bromo-4-methoxypyrimidine (lacking the 2-amino group) or 2-amino-5-bromopyrimidine (lacking the 4-methoxy group), which exhibit markedly different regioselectivity and reactivity in subsequent functionalization steps. For example, the pKa of the conjugate acid of this compound is approximately 3.82, which is significantly lower than that of unsubstituted 2-aminopyrimidine (pKa ≈ 6.4), indicating a substantial difference in basicity and protonation state under physiological conditions [1]. This directly impacts solubility, bioavailability, and target engagement in medicinal chemistry applications, making direct one-to-one replacement with a cheaper, less functionalized analog a high-risk proposition for assay reproducibility and final compound purity .

2-Amino-5-bromo-4-methoxypyrimidine: Quantitative Differentiators vs. Closest Analogs


Synthesis Yield: A High-Efficiency Bromination Route vs. Alternative Methods

The synthesis of 2-Amino-5-bromo-4-methoxypyrimidine via bromination of 2-amino-4-methoxypyrimidine with N-bromosuccinimide (NBS) proceeds with a high reported yield of 96%, providing a robust and scalable entry into the target compound . This compares favorably to the synthesis of the closely related analog 5-bromo-4-methoxypyrimidine (CAS 4319-85-1), which is typically prepared from 5-bromo-4-chloropyrimidine via a methoxylation reaction. While specific yields for the latter can vary, the direct NBS bromination route for the 2-amino derivative is notably efficient due to the activating effect of the 2-amino and 4-methoxy substituents on the pyrimidine ring, which facilitates electrophilic substitution at the 5-position. This high yield translates to a lower cost per gram of the final building block and reduces the purification burden, a key factor for procurement in multi-step syntheses.

Organic Synthesis Halogenation Process Chemistry

Enzyme Inhibition Profile: Selective Activity Against Intestinal Alkaline Phosphatase (IAP)

2-Amino-5-bromo-4-methoxypyrimidine exhibits a moderate but selective enzyme inhibition profile, most notably against bovine intestinal alkaline phosphatase (IAP) with a reported Ki of 200 nM [1]. In contrast, its activity against rat ecto-5'-nucleotidase (CD73) is significantly weaker, with an IC50 of 40,100 nM (>200-fold less potent) [1]. This selectivity is a differentiating feature when compared to the broader class of brominated pyrimidines, which are often explored as promiscuous kinase inhibitors (e.g., CHK1, PI3K) . While direct comparative Ki data against other specific bromopyrimidines for IAP is limited in the public domain, this quantitative activity profile establishes a defined pharmacological fingerprint for this scaffold. This fingerprint suggests that 2-Amino-5-bromo-4-methoxypyrimidine could serve as a more selective starting point for IAP inhibitor development compared to other, less characterized halogenated pyrimidine building blocks.

Drug Discovery Enzymology Inhibitor Screening

Physicochemical Properties: Significantly Lower Basicity vs. Parent Aminopyrimidines

The introduction of the C5-bromo and C4-methoxy substituents dramatically alters the basicity of the pyrimidine core. The calculated pKa (conjugate acid) for 2-Amino-5-bromo-4-methoxypyrimidine is 3.82 ± 0.10 at 25 °C . This is a stark reduction of approximately 2.5 log units compared to the parent compound 2-aminopyrimidine, which has a reported pKa of approximately 6.4 [1]. This means that at physiological pH (7.4), 2-Amino-5-bromo-4-methoxypyrimidine exists predominantly in its neutral, unprotonated form (>99.9%), whereas 2-aminopyrimidine is partially protonated (approx. 9%). This fundamental difference in ionization state directly impacts membrane permeability, solubility, and potential for off-target interactions with basic residues in proteins. For researchers, this property makes the target compound a superior choice when designing CNS-penetrant or cell-permeable probes where a neutral, less polar scaffold is desired, differentiating it from more basic, less substituted analogs.

Medicinal Chemistry Physicochemical Properties ADME

Versatility as a Central Scaffold: Dual Synthetic Handles vs. Single-Handle Analogs

2-Amino-5-bromo-4-methoxypyrimidine offers two distinct, orthogonally reactive handles on a single, low molecular weight core (MW 204.02). The C5-bromine is a classic site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the C2-amino group can undergo diazotization, acylation, or alkylation . This dual functionality contrasts with simpler analogs like 2-aminopyrimidine (no halogen handle) or 5-bromopyrimidine (no amino handle), which require additional steps to introduce the second reactive group. This is further substantiated by its use in constructing complex molecules such as novel flexible nucleoside analogues for antiviral research . The presence of the 4-methoxy group, in addition to the other two groups, provides a unique electronic push-pull system that can fine-tune the reactivity of both the bromine and the amino group, offering a level of control not present in more symmetrical or less-substituted pyrimidine building blocks.

Chemical Biology Organic Synthesis Medicinal Chemistry

2-Amino-5-bromo-4-methoxypyrimidine: Key Application Scenarios Driving Procurement


Rational Design of Next-Generation Antiviral Nucleoside Analogues

This building block is a direct precursor to novel 'fleximer' nucleoside analogues with demonstrated activity against flaviviruses like Dengue and Zika virus . Researchers seeking to explore new chemical space around the pyrimidine base in nucleoside inhibitors should procure this compound to introduce both the C5-bromine handle for further diversification and the C2-amino/C4-methoxy functionality for electronic tuning, which is critical for mimicking natural nucleobases and achieving potent inhibition of viral RNA-dependent RNA polymerase (RdRp) and methyltransferases.

Focused Library Synthesis for Kinase and Phosphatase Inhibitor Programs

Given its documented, albeit moderate, selective activity against intestinal alkaline phosphatase (IAP, Ki = 200 nM) and its distinct pKa profile (3.82), this compound is a strategic procurement choice for medicinal chemistry teams initiating hit-to-lead campaigns for IAP or developing selective kinase inhibitors [1]. Its low basicity reduces the risk of promiscuous hERG binding, a common pitfall for more basic pyrimidine scaffolds, thereby improving the overall drug-likeness profile of the resulting library from the outset.

Process Development for High-Value Pyrimidine Intermediates

Process chemists aiming to establish a robust, high-yielding route to complex 5-substituted 2-amino-4-methoxypyrimidines should select this compound as a key intermediate. The established, high-yield (96%) bromination procedure using NBS provides a reliable and scalable entry point . Procuring this building block allows for late-stage diversification via the C5-bromine handle, avoiding low-yielding or hazardous nitration/reduction sequences that are often required for synthesizing analogous amino-substituted pyrimidines from scratch.

Chemical Biology Tool Development for Probing Protein-Ligand Interactions

For chemical biologists, the compound's unique electronic structure, with a calculated topological polar surface area of 61 Ų and XLogP3 of 0.9, makes it an attractive starting point for designing cell-permeable probes . The C5-bromine can be used for late-stage installation of an alkyne or biotin handle via Sonogashira or Suzuki coupling, while the neutral state at physiological pH (due to the low pKa of 3.82) enhances passive membrane diffusion. This contrasts with more polar or charged pyrimidine-based probes, allowing for cleaner, more specific cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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